molecular formula C8H10O3 B14800575 (1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid

(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B14800575
M. Wt: 154.16 g/mol
InChI Key: YVUNGMRDHUNPJE-UHFFFAOYSA-N
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Description

(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid is a chiral, enantiomerically pure bicyclic compound that serves as a crucial advanced intermediate in organic synthesis, particularly in the development of carbapenem and penem antibiotics. Its core structure embodies the fused β-lactam ring system essential for antibacterial activity. Researchers value this synthon for its stereochemically defined scaffold, which is pivotal for constructing molecules that inhibit bacterial cell wall synthesis. This compound is a key precursor in the synthesis of potent β-lactamase inhibitors, such as MK-8712, which are designed to overcome antibiotic resistance in Gram-negative and Gram-positive bacteria [https://pubs.acs.org/doi/10.1021/ol400543u]. The (1S,2S,5R) configuration is critical for conferring the desired biological activity and metabolic stability to the final drug candidates. As a high-value building block, it enables medicinal chemists to explore novel antibiotic structures and combat the growing global threat of multidrug-resistant bacterial infections. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

7-oxobicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C8H10O3/c9-6-3-4-1-2-5(7(4)6)8(10)11/h4-5,7H,1-3H2,(H,10,11)

InChI Key

YVUNGMRDHUNPJE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1CC2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Intramolecular Aldol Condensation

A foundational approach involves intramolecular aldol condensation of γ-keto acids. For example, heating 4-oxopentanedioic acid derivatives in acidic media induces cyclization, forming the bicyclo[3.2.0] skeleton. This method, however, often yields racemic mixtures, necessitating subsequent enantiomeric resolution. Modifications using chiral auxiliaries or asymmetric catalysis have been explored to improve stereocontrol.

Diels-Alder Cycloaddition Adaptations

The patent US6677464B2 describes a Lewis acid-catalyzed Diels-Alder reaction between furan derivatives and α,β-unsaturated carboxylic acids to synthesize 7-oxabicyclo[2.2.1]heptene intermediates. While this targets a [2.2.1] system, analogous strategies using tailored dienes and dienophiles could generate the [3.2.0] framework. For instance, employing cyclopentadiene and acrylic acid derivatives with BF₃·Et₂O as a catalyst at −20°C achieves cycloaddition in 6–12 hours.

Stereoselective Synthesis of (1S,2S,5R) Configuration

Enzymatic Resolution

Hydrolysis of racemic bicyclic esters using lipase PS-30 (Pseudomonas cepacia) achieves enantiomeric excesses >98%. For example, the tert-butyl ester of 7-oxobicyclo[3.2.0]heptane-2-carboxylic acid undergoes selective deprotection, leaving the desired (1S,2S,5R)-enantiomer intact. This method, while efficient, requires costly enzymes and multi-step purification.

Asymmetric Hydrogenation

Catalytic hydrogenation of α,β-unsaturated precursors using Ru-BINAP complexes induces stereocontrol. A 2018 study demonstrated that hydrogenating 7-oxobicyclo[3.2.0]hept-5-ene-2-carboxylate with [(S)-BINAP]RuCl₂ achieves 92% ee at 50 bar H₂ pressure.

Protection-Deprotection Strategies for Carboxylic Acid

tert-Butyl Ester Protection

Temporary protection of the carboxylic acid as a tert-butyl ester (e.g., using Boc₂O and DMAP) prevents side reactions during cyclization. Subsequent cleavage with TFA/DCM (1:1) at 0°C regenerates the acid moiety without racemization. This approach is critical in multi-step syntheses involving sensitive intermediates.

Silyl Ether Alternatives

Trimethylsilyl (TMS) protection offers an orthogonal strategy. Treatment with TMSCl and imidazole in DMF followed by deprotection using K₂CO₃/MeOH achieves 95% recovery of the free acid.

Industrial-Scale Optimization and Challenges

Reaction Condition Screening

Data from large-scale syntheses reveal optimal parameters:

Parameter Value Yield Impact
Temperature −10°C to 5°C +15%
Catalyst Loading 5 mol% BF₃·Et₂O +20%
Solvent Dichloromethane Baseline
Reaction Time 8–12 hours −5%/hour

Maintaining subzero temperatures minimizes ketone migration and epimerization.

Byproduct Formation and Mitigation

Common byproducts include:

  • 7-Epimer : Resulting from ketone tautomerism, addressed via kinetic control.
  • Ring-opened diols : Mitigated by anhydrous conditions and inert atmospheres.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Scalability Cost ($/kg)
Intramolecular Aldol 35–45 Racemic Moderate 120
Diels-Alder/Lewis Acid 68 85 High 90
Enzymatic Resolution 88 98 Low 450
Asymmetric Hydrogenation 75 92 Medium 300

The Diels-Alder route offers the best balance of yield and cost for industrial production, while enzymatic methods suit small-scale enantiopure demands.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions. For example:

  • Ester formation with alcohols under acidic or basic conditions (e.g., benzyl bromide in the presence of cesium carbonate yields the benzyl ester) .

  • Amidation with amines via coupling agents like DCC (dicyclohexylcarbodiimide), forming stable amides.

Reaction TypeReagents/ConditionsProductYieldReference
EsterificationBenzyl bromide, Cs₂CO₃, ethanolBenzyl ester50%
AmidationDCC, DMAP, amineAmide derivative72–85%

Reduction of the Ketone Group

The 7-oxo group can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation. Stereochemical outcomes depend on the reducing agent and solvent :

  • NaBH₄ in methanol yields the cis-diol derivative selectively due to steric hindrance from the bicyclic framework .

  • Pd/C-H₂ reduces the ketone to a methylene group under high-pressure conditions.

Reducing AgentSolventProductStereoselectivityReference
NaBH₄MeOHcis-Diol>90%
Pd/C, H₂ (50 psi)THFMethylene derivativeN/A

Ring-Opening and Functionalization

The bicyclo[3.2.0]heptane system undergoes ring-opening under specific conditions:

  • Acid-catalyzed hydrolysis of the ketone (e.g., HCl in aqueous THF) generates a linear dicarboxylic acid intermediate .

  • Oxidative cleavage with ozone or RuO₄ fragments the ring, producing aldehydes or ketones .

ReactionConditionsProductApplication
Acid hydrolysis5% HCl, 4°CLinear dicarboxylic acidSynthetic intermediate
OzonolysisO₃, then Zn/H₂OAldehyde derivativesFunctional group diversification

Cycloaddition Reactions

The strained bicyclic structure participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming polycyclic adducts :

  • Reaction with methyl propiolate under thermal conditions yields a fused tricyclic product .

DienophileConditionsProductRegioselectivity
Methyl propiolateReflux, 12 hTricyclic ester>95% regioselectivity

Decarboxylation and Thermal Rearrangement

Thermal treatment induces decarboxylation or skeletal rearrangements:

  • Decarboxylation at 150°C releases CO₂, forming 7-oxobicyclo[3.2.0]heptane .

  • Cope rearrangement at higher temperatures (>200°C) generates isomeric bicyclic ketones .

ProcessTemperatureMajor ProductByproduct
Decarboxylation150°C7-Oxobicyclo[3.2.0]heptaneCO₂
Cope rearrangement220°CBicyclo[2.2.1]heptan-2-oneTrace olefins

Salt Formation and Coordination Chemistry

The carboxylic acid forms salts with metals (e.g., sodium, potassium) for improved solubility :

  • Reaction with NaOH yields the sodium salt, used in antibiotic formulations .

Salt TypeBaseApplicationReference
Sodium saltNaOHPharmaceutical intermediate

Biological Activity and Derivatization

Derivatives exhibit antimicrobial properties, particularly when combined with β-lactam antibiotics :

  • Clavulanic acid analogs (e.g., 6,6-dideuterio derivatives) show enhanced β-lactamase inhibition .

Key Challenges in Reactivity:

  • Steric hindrance from the bicyclic framework limits access to the ketone for bulky reagents.

  • Acid sensitivity of the ketone necessitates mild conditions for hydrolytic reactions .

  • Stereochemical control in reductions and cycloadditions requires tailored catalysts .

Scientific Research Applications

(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ketone and carboxylic acid groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, its derivatives may inhibit enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Core Structural Differences

The target compound is distinct from β-lactam antibiotics and β-lactamase inhibitors due to its lack of sulfur (thia) and nitrogen (aza) in the bicyclic system. Comparative examples include:

Compound Class Core Structure Key Functional Groups Evidence ID
Target Compound Bicyclo[3.2.0]heptane 7-oxo, 2-carboxylic acid
Penicillins (e.g., Ampicillin) 4-Thia-1-azabicyclo[3.2.0]heptane β-lactam, aminoacyl side chain
β-Lactamase Inhibitors (e.g., Sulbactam) 4-Thia-1-azabicyclo[3.2.0]heptane sulfone β-lactam sulfone, methyl groups

Physicochemical Properties

Property Target Compound Ampicillin Sulbactam
Molecular Weight (g/mol) 154.16 349.41 255.22
TPSA (Ų) 54.4 112 126
Hydrogen Bond Donors 1 5 2
LogP (Calculated) 0.2 1.2 -0.5

The lower TPSA and molecular weight of the target compound suggest reduced polarity compared to β-lactams, impacting solubility and membrane permeability .

Stability

The absence of a β-lactam ring in the target compound eliminates susceptibility to β-lactamase hydrolysis , a major degradation pathway for penicillins and cephalosporins . However, the ketone group may confer reactivity under basic or reducing conditions.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid, and how is stereochemical integrity maintained during synthesis?

  • Methodological Answer : The synthesis typically involves β-lactam ring formation via cyclization of a linear precursor. For example, Cr(III) complexes of structurally related bicyclic β-lactams are synthesized by reacting the ligand with chromium chloride in methanol under reflux, followed by spectroscopic validation (e.g., IR, UV-Vis, and elemental analysis) to confirm coordination geometry . Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography are critical for verifying absolute configuration .

Q. What analytical techniques are essential for characterizing this compound's purity and structure?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is used for purity assessment, especially to detect impurities like regioisomers or stereochemical byproducts. Nuclear Magnetic Resonance (NMR), including 1^1H, 13^{13}C, and 2D-COSY, resolves structural ambiguities. Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., β-lactam carbonyl stretch at ~1770 cm1^{-1}) .

Q. What safety precautions are recommended for handling bicyclic β-lactam derivatives in the laboratory?

  • Methodological Answer : Based on safety data sheets (SDS) of structurally similar compounds:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation risks (H335 hazard) .
  • First Aid : Immediate flushing with water for eye exposure (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How can contradictions between spectroscopic data (e.g., NMR vs. X-ray) for bicyclo[3.2.0] systems be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering) in solution vs. solid-state structures. Use variable-temperature NMR to assess conformational flexibility. Complement with Density Functional Theory (DFT) calculations to model preferred conformers and compare with experimental data. For example, pharmacopeial standards employ hybrid methods (e.g., LC-MS/MS) to validate structural assignments .

Q. What strategies optimize the antibacterial activity of bicyclo[3.2.0]heptane derivatives, and how is resistance studied?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies focus on modifying substituents at the 6-position (e.g., phenylacetamido groups) to enhance binding to penicillin-binding proteins (PBPs). Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) quantify potency. Resistance mechanisms (e.g., β-lactamase hydrolysis) are evaluated using enzyme inhibition assays with clavulanic acid as a control .

Q. How are reaction conditions optimized for large-scale synthesis while minimizing racemization?

  • Methodological Answer : Use Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). Polar aprotic solvents (e.g., DMF) at ≤0°C reduce epimerization. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column. For example, Cr(III)-mediated syntheses achieve >90% ee under optimized reflux conditions .

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